Diflorasone Diacetate

Description

This compound is the acetate salt form of diflorasone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1977 and is indicated for skin disease.

See also: Diflorasone (has active moiety).

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

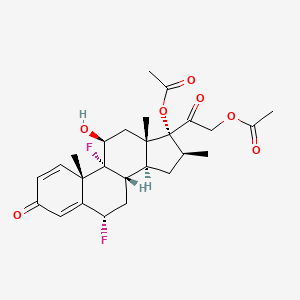

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLHFUVNSFZPJ-JOYXJVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045646 |

Source

|

| Record name | Diflorasone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33564-31-7 |

Source

|

| Record name | Diflorasone diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone diacetate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Diflorasone Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis pathway for Diflorasone Diacetate, a high-potency topical corticosteroid. The synthesis involves a multi-step process starting from a fluorinated betamethasone (B1666872) derivative. This document outlines the key reaction steps, provides detailed experimental protocols derived from patent literature, and includes visualizations of the synthesis pathway and experimental workflows.

Chemical Synthesis Pathway Overview

The synthesis of this compound proceeds through a series of key transformations, beginning with a 6α-fluorinated betamethasone derivative. The core of the synthesis involves the selective acetylation of hydroxyl groups and a subsequent ring-opening fluorination of an epoxide intermediate. The general pathway can be summarized in the following stages:

-

Selective 17-Acetylation: The synthesis commences with the selective acetylation of the 17α-hydroxyl group of 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione. This step is crucial for directing the subsequent reactions.

-

21-Acetylation: Following the protection of the 17-hydroxyl group, the 21-hydroxyl group is acetylated to form the 17,21-diacetate intermediate.

-

Epoxide Ring-Opening Fluorination: The final key step involves the ring-opening of the 9β,11β-epoxide with hydrofluoric acid. This reaction introduces the second fluorine atom at the 9α-position and deprotects the 11β-hydroxyl group, yielding this compound.

The overall chemical synthesis pathway is illustrated in the following diagram:

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound, based on publicly available patent literature. It is important to note that while these protocols provide valuable guidance, specific reaction conditions and yields may vary.

Step 1: Synthesis of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate

This step involves the selective acetylation of the 17-hydroxyl group of the starting material.

Experimental Workflow:

Methodology:

A mixture of 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione and p-toluenesulfonic acid (PTSA) is added to N,N-dimethylacetamide and stirred until fully dissolved. To this solution, trimethyl orthoacetate is added, and the resulting solution is stirred for 3 hours. Following the reaction period, the solution is diluted with water and stirred for an additional 3 hours. This causes the product, 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate, to precipitate out of solution. The precipitate is then collected by filtration, washed with water, and dried.

| Reactant/Reagent | Molar Ratio (relative to starting material) |

| 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione | 1.0 |

| p-toluenesulfonic acid | Not specified |

| Trimethyl orthoacetate | Not specified |

| N,N-dimethylacetamide | Solvent |

| Water | Quenching/Precipitation |

Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.

Step 2: Synthesis of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate

The 17-acetate intermediate is further acetylated at the 21-position in this step.

Methodology:

To a solution of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate in N,N-dimethylacetamide, potassium acetate is added, followed by the addition of acetic anhydride. The reaction mixture is stirred for 4 hours. After the reaction is complete, the solution is diluted with water and stirred for an additional 2 hours to facilitate the precipitation of the product. The resulting precipitate of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate is collected by filtration, washed, and dried.

| Reactant/Reagent | Molar Ratio (relative to 17-acetate) |

| 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | 1.0 |

| Potassium acetate | Not specified |

| Acetic anhydride | Not specified |

| N,N-dimethylacetamide | Solvent |

| Water | Quenching/Precipitation |

Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.

Step 3: Synthesis of this compound

The final step involves the crucial ring-opening fluorination.

Methodology:

A solution of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate in 70% hydrofluoric acid, previously cooled to -10 to -15 °C, is stirred for 3.5 hours. The reaction solution is then diluted with water and stirred for an additional hour. The precipitated this compound is collected by filtration.

| Reactant/Reagent | Concentration/Condition |

| 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Starting Material |

| Hydrofluoric acid | 70% aqueous solution |

| Temperature | -10 to -15 °C |

| Reaction Time | 3.5 hours |

| Water | Quenching/Precipitation |

Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.

Data Summary

The following table summarizes the key chemical transformations in the synthesis of this compound. Due to the limitations of publicly available information, quantitative yield data for each step could not be definitively ascertained.

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione | Trimethyl orthoacetate, p-toluenesulfonic acid, N,N-dimethylacetamide | 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | Not Available |

| 2 | 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | Acetic anhydride, potassium acetate, N,N-dimethylacetamide | 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Not Available |

| 3 | 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Hydrofluoric acid | This compound | Not Available |

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis of this compound based on available patent literature. While the key synthetic steps and experimental procedures have been detailed, a notable gap exists in the publicly available quantitative data, particularly regarding reaction yields. Researchers and drug development professionals should consider these protocols as a foundational guide, with the understanding that optimization and further process development would be necessary to establish a robust and high-yielding synthesis. Further investigation into proprietary process chemistry may be required to obtain more detailed quantitative metrics.

The Core Mechanism of Action of Diflorasone Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.[1][2] This technical guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of Diflorasone Diacetate, supported by available data, experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist of the glucocorticoid receptor (GR).[3][4] This process initiates a cascade of genomic and non-genomic events that collectively suppress the inflammatory response.

Genomic Pathway

The genomic pathway involves the modulation of gene transcription, a process that can be delineated into several key steps:

-

Cellular Entry and Receptor Binding: this compound, being lipophilic, passively diffuses across the cell membrane of target cells, such as keratinocytes and immune cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[5]

-

Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the associated heat shock proteins. This unmasks a nuclear localization signal on the receptor.

-

DNA Binding and Gene Transcription Modulation: The activated this compound-GR complex then translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This binding can either upregulate or downregulate gene transcription.

-

Transactivation: The complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin (B1180172) A1 (formerly known as lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade. This inhibition leads to a decreased production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[5]

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Non-Genomic Pathway

In addition to the well-established genomic pathway, corticosteroids can exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound glucocorticoid receptors and can influence intracellular signaling cascades, though this aspect of this compound's action is less characterized.

Key Pharmacodynamic Effects

The molecular events initiated by this compound manifest as three primary pharmacodynamic effects:

-

Anti-inflammatory Effects: By inhibiting the synthesis and release of pro-inflammatory mediators, this compound effectively reduces the cardinal signs of inflammation, including erythema, edema, and heat.[6] It suppresses the production of key cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]

-

Antipruritic Effects: The reduction in inflammatory mediators and the modulation of sensory nerve responses contribute to the alleviation of itching, a common and debilitating symptom of many dermatoses.

-

Vasoconstrictive Effects: this compound induces vasoconstriction of the small blood vessels in the upper dermis.[5] This effect is readily observable as skin blanching and is a hallmark of potent topical corticosteroids. The vasoconstriction reduces blood flow to the inflamed area, thereby decreasing erythema and edema. This effect is the basis for the vasoconstrictor assay, a common method for assessing the potency of topical corticosteroids.[7][8]

Quantitative Data

While this compound is consistently classified as a high-potency (Class I) topical corticosteroid, specific quantitative data on its receptor binding affinity and cytokine inhibition are not widely available in publicly accessible literature.[9] The tables below are structured to accommodate such data when it becomes available through further research.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound (Data Not Available)

| Parameter | Value | Assay Method | Reference |

| Ki | Data Not Available | ||

| IC50 | Data Not Available | ||

| Relative Binding Affinity (RBA) | Data Not Available |

Table 2: In Vitro Cytokine Inhibition by this compound (Data Not Available)

| Cytokine | Cell Type | Stimulant | IC50 | Assay Method | Reference |

| TNF-α | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| IL-1β | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| IL-6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound are provided below. These are generalized protocols that would require optimization for specific laboratory conditions.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Receptor Source:

-

Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., human keratinocytes, A549 cells) or tissue.

-

Alternatively, use a commercially available purified recombinant human glucocorticoid receptor.

-

-

Radioligand Binding:

-

Incubate the receptor preparation with a constant concentration of a radiolabeled glucocorticoid ligand (e.g., [³H]-dexamethasone).

-

In parallel, incubate the receptor and radioligand with increasing concentrations of unlabeled this compound (the competitor).

-

-

Incubation:

-

Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. Common methods include:

-

Dextran-coated charcoal adsorption: The charcoal adsorbs free radioligand, which is then removed by centrifugation.

-

Filter binding assay: The reaction mixture is passed through a filter that traps the receptor-ligand complex.

-

-

-

Quantification:

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Cytokine Inhibition Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), HaCaT keratinocytes, or THP-1 monocytes) in appropriate culture medium.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for monocytes, or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for T-cells) to induce cytokine production.

-

-

Sample Collection:

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate and wash, then add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.

-

Determine the concentration of the cytokine in the experimental samples from the standard curve.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound

Caption: Genomic signaling pathway of this compound.

Experimental Workflow for Glucocorticoid Receptor Binding Assay

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Conclusion

This compound exerts its potent anti-inflammatory effects primarily through its action as a glucocorticoid receptor agonist. The subsequent genomic signaling cascade leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. While its high potency is well-established clinically and through vasoconstrictor assays, further research is warranted to quantify its specific binding affinity and inhibitory effects on a molecular level. The experimental protocols outlined in this guide provide a framework for such investigations, which would further enhance our understanding of this important therapeutic agent.

References

- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Articles [globalrx.com]

- 7. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. remedypublications.com [remedypublications.com]

- 9. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

Introduction: Diflorasone Diacetate and the Glucocorticoid Receptor

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Diflorasone (B526067) Diacetate

For Researchers, Scientists, and Drug Development Professionals

Diflorasone diacetate is a high-potency, synthetic topical corticosteroid used in the management of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.[1][2] As a member of the glucocorticoid class, its therapeutic effects—primarily anti-inflammatory, antipruritic, and vasoconstrictive actions—are mediated through its interaction with the glucocorticoid receptor (GR).[3][4]

The binding affinity of a corticosteroid to the GR is a critical determinant of its intrinsic potency.[5] A high binding affinity ensures that at a given concentration, a larger proportion of receptors are occupied, leading to a more robust and sustained downstream biological response. This compound is recognized as a Class I corticosteroid in the United States, the highest potency classification, which is indicative of its very high affinity for the glucocorticoid receptor.[1] This document provides a detailed overview of the GR signaling pathway, comparative binding affinity data, and the experimental protocols used to quantify these interactions.

The Glucocorticoid Receptor Signaling Pathway

The mechanism of action for this compound, like other glucocorticoids, involves a series of molecular events initiated by its binding to the cytosolic GR.[6][7]

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.

-

Conformational Change and Translocation: This binding event induces a conformational change in the GR, causing the dissociation of the associated heat shock proteins.

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[3]

-

Gene Regulation: Once in the nucleus, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This interaction modulates gene transcription in two primary ways:

-

Transactivation: The GR complex can directly bind to GREs to upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: The GR complex can also repress the expression of pro-inflammatory genes by interacting with and inhibiting other transcription factors, such as NF-κB and AP-1. This leads to a reduction in the production of cytokines, interleukins, and other inflammatory molecules.[7]

-

Quantitative Glucocorticoid Receptor Binding Affinity

The potency of a glucocorticoid is strongly correlated with its binding affinity for the GR.[5] This is often expressed as a Relative Receptor Binding Affinity (RRA) or Relative Binding Affinity (RBA), where the affinity of a test compound is compared to a standard, typically dexamethasone.

While specific quantitative RRA data for this compound is not consistently reported in publicly available literature, its classification as a top-tier, high-potency corticosteroid places its binding affinity among the highest in its class.[9][10] The following table provides a comparative summary of the RRA for several widely used glucocorticoids to provide context.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone=100 |

|---|---|

| Dexamethasone | 100 |

| Hydrocortisone | 10 |

| Triamcinolone Acetonide | 180 |

| Beclomethasone Dipropionate | 500 |

| Budesonide | 935 |

| Fluticasone Propionate | 1775 |

(Data compiled from various sources. It is important to note that RRA values can exhibit variability across different studies and assay conditions)

Experimental Protocols: Radioligand Binding Assay

The determination of GR binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Principle

A fixed concentration of GR-containing cytosol or purified receptor and a fixed concentration of a radiolabeled glucocorticoid are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This displacement is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be determined from the IC₅₀ value.

Detailed Methodology

-

Preparation of Receptor Source:

-

A source rich in glucocorticoid receptors, such as rat liver cytosol or cultured cells (e.g., human keratinocytes), is prepared.

-

Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., >100,000 x g) to pellet cellular debris and membranes, yielding the cytosol (supernatant) which contains the soluble GR.

-

Protein concentration of the cytosol is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Incubation:

-

The assay is performed in a 96-well plate format.

-

To each well, add in sequence:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of the radiolabeled ligand (e.g., 1-5 nM of [³H]-dexamethasone).

-

Serial dilutions of the unlabeled test compound (this compound) or the reference compound (unlabeled dexamethasone).

-

The prepared receptor-containing cytosol (e.g., 50-120 µg of protein).

-

-

Control wells are included:

-

Total Binding: Contains receptor, radioligand, and buffer (no competitor).

-

Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration (e.g., 10 µM) of the unlabeled reference compound to block all specific binding.

-

-

-

Incubation and Equilibration:

-

The plate is incubated for a sufficient period to reach binding equilibrium (e.g., 18-24 hours at 4°C or a shorter duration at a higher temperature) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

The key step is to separate the receptor-bound radioligand from the free, unbound radioligand. A common method is dextran-coated charcoal adsorption.

-

A charcoal slurry is added to each well. The charcoal rapidly adsorbs the small, free radioligand molecules.

-

The plate is immediately centrifuged at low speed to pellet the charcoal with the adsorbed free ligand.

-

-

Quantification:

-

An aliquot of the supernatant from each well, which contains the receptor-bound radioligand, is transferred to a scintillation vial.

-

A scintillation cocktail is added.

-

The radioactivity is measured as counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated for each concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

The data is plotted as percent specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.

-

The Inhibition Constant (Ki) , which represents the affinity of the test compound for the receptor, is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Discovery and Development of Diflorasone (B526067) Diacetate

Diflorasone diacetate is a high-potency topical corticosteroid developed for the treatment of various inflammatory skin conditions.[1][2][3][4][5][6] This document provides a detailed overview of its early discovery, mechanism of action, preclinical and clinical development, supported by experimental protocols and data visualizations.

Discovery and Synthesis

This compound, chemically known as 6α, 9α-difluoro-11β,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21 diacetate, is a synthetic corticosteroid.[7] Its development was aimed at creating a potent anti-inflammatory agent for topical application. The synthesis involves a multi-step process starting from a key steroid intermediate. A general synthetic pathway involves the fluorination of a betamethasone (B1666872) derivative. For instance, a 6α-fluorinated betamethasone 9,11-oxido 21-acetate can be converted to the corresponding 17,21-diacetate, which upon reaction with hydrofluoric acid yields this compound.[8][9]

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through a well-defined molecular pathway.[1][2][4][7][10]

-

Receptor Binding: Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors (GR).[1][11]

-

Nuclear Translocation: This binding event forms a steroid-receptor complex, which then translocates into the cell nucleus.[1][11]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1][11] This interaction modulates gene transcription, leading to:

-

Upregulation of Anti-inflammatory Proteins: Increased expression of proteins like lipocortin-1, which inhibits phospholipase A2.[1][7] This action blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][7][12][13]

-

Downregulation of Pro-inflammatory Mediators: Reduced expression of cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1][11]

-

-

Cellular Effects: It also inhibits the migration and activity of inflammatory cells like lymphocytes and macrophages.[1]

-

Vasoconstriction: The drug causes constriction of blood vessels in the skin, which helps to reduce redness and swelling (edema).[1][2][3]

Caption: Signaling pathway of this compound's anti-inflammatory action.

Preclinical Development

Pharmacodynamics

The potency of topical corticosteroids is often evaluated using the vasoconstrictor assay, which measures the degree of skin blanching caused by the drug.[14] Early studies demonstrated that this compound is a high-potency corticosteroid.[7][15][16] In vasoconstrictor assays on healthy volunteers, this compound was found to be more potent than other high-potency steroids such as fluocinonide (B1672898), betamethasone 17-valerate, and fluocinolone (B42009) acetonide.[17]

Pharmacokinetics

The percutaneous absorption of this compound is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[7][15][18] While absorption from intact skin is generally minimal, it can be increased in areas of inflammation or when the skin is occluded.[7][15][18] Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with high doses or prolonged use.[7][15]

Toxicology

-

Mutagenicity: this compound was not found to be mutagenic in a micronucleus test in rats.[7][15]

-

Carcinogenicity: Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed.[5][7][19]

-

Fertility: Studies in rats showed no effects on fertility.[7][15][16]

-

Teratogenicity: Corticosteroids have been shown to be teratogenic in laboratory animals.[7][15][16] this compound was shown to be teratogenic (cleft palate) in rats and rabbits when applied topically.[7][15][16]

Clinical Development

Early clinical trials established the efficacy and safety of this compound 0.05% cream and ointment for corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[4][10][17][18]

Efficacy Studies

Several studies demonstrated the high efficacy of this compound.

| Study Description | Number of Patients | Condition | Key Findings | Reference |

| Double-blind comparison with 0.05% fluocinonide cream | 384 | Psoriasis or atopic/neurodermatitis | As effective as fluocinonide cream. | [17] |

| Multicenter trial of 0.05% cream and ointment | 4651 | Various corticosteroid-sensitive dermatoses | 93% of patients were cured or much improved. | [20] |

| Comparison of once-daily 0.05% this compound ointment with twice-daily 0.1% betamethasone valerate (B167501) ointment | 70 | Eczematous dermatitis | This compound was slightly more efficacious, particularly in improving pruritus, with the convenience of once-daily application. | [21] |

| Evaluation of once-daily applications of 0.05% cream or ointment | 301 | Eczematous dermatoses | Over 80% of patients reported the therapy to be good or excellent. | [22] |

| Efficacy and tolerance of 0.05% cream and ointment | 60 | Eczematous dermatosis or dermatitis | Both formulations showed 95% efficacy over a 3-week period. | [23] |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[20][23] The most common side effects were local, including burning, itching, and irritation.[10][22] Systemic side effects, such as HPA axis suppression, were observed, particularly with high doses. For instance, application of 30g per day of the 0.05% cream was shown to cause HPA axis inhibition in one of two patients with psoriasis after one week.[7][15] This effect was reversible upon discontinuation of the treatment.[7][15]

Experimental Protocols

Vasoconstrictor Assay

This assay is a standard method for assessing the bioequivalence and potency of topical corticosteroids.[14]

Caption: General workflow for a vasoconstrictor assay study.

Methodology:

-

Subject Selection: Healthy male and non-pregnant female subjects are enrolled.[24][25]

-

Study Design: A pilot dose duration-response study is conducted under un-occluded conditions to determine the appropriate application time for the pivotal study.[24][25]

-

Application: A small, standardized amount of the topical corticosteroid formulation is applied to designated sites on the skin, typically the forearms.

-

Evaluation: After a specified period, the application sites are cleaned, and the degree of vasoconstriction (skin blanching) is assessed. This can be done visually by trained observers or instrumentally using a chromameter to measure changes in skin color.[14]

-

Data Analysis: The blanching response is scored, and the potency of the test formulation is compared to a reference standard.[14]

In Vitro Release Test (IVRT)

IVRT is used to assess the performance of semi-solid dosage forms. A novel method for the hydrophobic this compound ointment was developed.[26]

Methodology:

-

Apparatus: USP Apparatus 3 (Reciprocating Cylinder) is used.[26]

-

Membrane: A dialysis membrane (e.g., 12-14 kD MWCO) is employed.[26]

-

Receptor Medium: A mixture of phosphate (B84403) buffer (pH 5.8) and ethanol (B145695) is used as the receptor medium to accommodate the hydrophobic nature of the drug.[26]

-

Conditions: The test is performed at 32°C ± 0.5°C with a reciprocation speed of 20 dpm for 24 hours.[26]

-

Analysis: The amount of drug released into the receptor medium over time is measured, typically by HPLC.

Clinical Trial Protocol (Illustrative)

Early clinical trials for efficacy and safety often followed a double-blind, randomized, comparative design.

Caption: Logical flow of a randomized, double-blind clinical trial.

Methodology:

-

Patient Population: Patients with a confirmed diagnosis of a corticosteroid-responsive dermatosis (e.g., psoriasis, eczematous dermatitis) are recruited.[17][21]

-

Design: A randomized, double-blind, parallel-group or paired-comparison design is used.[17]

-

Treatment: Patients are randomly assigned to receive either this compound or a comparator drug (e.g., another topical corticosteroid or vehicle). The medication is applied as directed (e.g., once or twice daily) for a specified duration (e.g., 3 weeks).[21][23]

-

Efficacy Assessment: Clinical evaluations are performed at baseline and at regular intervals. Efficacy is assessed based on the overall improvement of lesions and changes in specific signs and symptoms (e.g., erythema, scaling, pruritus).[21][22]

-

Safety Assessment: Local and systemic adverse events are monitored and recorded throughout the study.[20][23]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Articles [globalrx.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. axplora.com [axplora.com]

- 7. drugs.com [drugs.com]

- 8. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 9. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 10. Articles [globalrx.com]

- 11. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biopharmaservices.com [biopharmaservices.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. echemi.com [echemi.com]

- 17. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. [Topical treatment of glucocorticoid-sensitive dermatoses with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative efficacy of once a day this compound and twice a day betamethasone valerate ointment applications in eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An evaluation of once-daily applications of this compound in eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Efficacy and safety of topical 0.05% this compound (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. juniperpublishers.com [juniperpublishers.com]

Technical Guide: Physicochemical Properties of Diflorasone Diacetate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone diacetate (C₂₆H₃₂F₂O╇) is a high-potency synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is a key active pharmaceutical ingredient (API) in dermatological formulations for treating conditions such as psoriasis and eczema.[2][3] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of this compound powder, detailed experimental protocols for their determination, and a summary of its mechanism of action.

General Properties

This compound is a white to off-white crystalline solid or powder.[4][5] It is structurally a diacetate ester of diflorasone, a fluorinated derivative of pregnane.[6]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound powder are summarized in the tables below for easy reference and comparison.

Table 1: Identification and Structural Properties

| Property | Value | Reference(s) |

| Chemical Name | 6α, 9α-difluoro-11β,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21 diacetate | [1] |

| CAS Number | 33564-31-7 | [4][5] |

| Molecular Formula | C₂₆H₃₂F₂O₇ | [4][5] |

| Molecular Weight | 494.5 g/mol | [4][6] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 221-223 °C (with decomposition) | [4][5][7] |

| Boiling Point | 585.1 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.31 g/cm³ | [4] |

| Water Solubility | 6.5 mg/L (at 22 °C) | [7] |

| Solubility in Solvents | Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in DMSO. | [5][7][8][9] |

| LogP (Octanol/Water) | 2.985 | [4] |

| pKa | 12.63 ± 0.70 (Predicted) | [7] |

Polymorphism

This compound is known to exist in multiple crystalline forms (polymorphs), which can impact its stability, dissolution rate, and bioavailability. At least four forms have been identified: an anhydrous form (DD1, as per the US Pharmacopoeia), a monohydrated phase (DDW), and two other anhydrous polymorphs (DD2 and DD3) that can be generated through heating.[10][11][12] The characterization and control of these polymorphic forms are crucial during drug development and manufacturing.

Table 3: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Reference(s) |

| DD1 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=29.386 Å, b=10.4310 Å, c=8.1422 Å | [10][11] |

| DDW (Monohydrate) | Orthorhombic | P2₁2₁2₁ | a=30.311 Å, b=10.6150 Å, c=7.9337 Å | [10][11] |

| DD2 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=15.2639 Å, b=11.7506 Å, c=13.8931 Å | [10][11] |

| DD3 (Anhydrous) | Monoclinic | P2₁ | a=11.5276 Å, b=13.8135 Å, c=7.8973 Å, β=103.053° | [10][11] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[6][13] Upon diffusing into the cell, it binds to the GR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the formation of a receptor-steroid complex.[13][14] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6][13] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortins) and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation, itching, and vasoconstriction.[1][13]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder, based on standard pharmacopeial procedures.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the powder in a given solvent.[8][15][16]

-

Preparation : Add an excess amount of this compound powder to a series of stoppered flasks, each containing a known volume of the desired solvent (e.g., water, methanol, buffered solutions). Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration : Place the sealed flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be sufficient for the concentration in the liquid phase to become constant.[8]

-

Phase Separation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the liquid phase by centrifugation followed by filtration through a chemically inert, fine-pored filter (e.g., 0.45 µm PTFE).

-

Quantification : Dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Melting Point Determination (Capillary Method)

This protocol follows the principles outlined in USP General Chapter <741>.[17][18][19]

-

Sample Preparation : Ensure the this compound powder is finely powdered and thoroughly dried.

-

Loading : Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder sample. Invert the tube and gently tap it on a hard surface to pack the powder into the closed end, forming a column 2.5-3.5 mm high.[17]

-

Measurement : Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating : Heat the block rapidly to a temperature approximately 5-10 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[17][19]

-

Observation : Record the temperature at which the first sign of melting (collapse of the column) is observed and the temperature at which the last solid particle melts completely (clear point). The range between these two temperatures is the melting range.

Polymorphism Characterization (Powder X-ray Diffraction - PXRD)

This protocol is based on the principles of USP General Chapter <941> and is essential for identifying and differentiating crystalline forms.[5][20][21][22]

-

Sample Preparation : Gently grind a small amount of the this compound powder to reduce particle size and minimize preferred orientation effects.[5]

-

Mounting : Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup : Place the sample holder in the powder diffractometer. Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2° to 40° in 2θ).[23]

-

Data Collection : Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different angles (2θ).

-

Data Analysis : Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.

-

Identification : Compare the obtained PXRD pattern with reference patterns of known polymorphs of this compound (e.g., from the Cambridge Structural Database or previously characterized standards) to identify the crystalline form(s) present in the sample.[22][24] A match in peak positions (within ~0.2° 2θ) and relative intensities indicates the presence of a specific polymorph.[23]

Purity Assay (High-Performance Liquid Chromatography - HPLC)

This protocol provides a general framework for determining the purity of this compound powder. Specific parameters should be validated for the particular instrument and sample.[9][16][25]

-

Standard Preparation : Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation : Accurately weigh the this compound powder sample and dissolve it in the same diluent to achieve a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions :

-

Column : A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used for corticosteroids.[26]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9][25]

-

Flow Rate : Typically 1.0 mL/min.[25]

-

Detection : UV detector set at a wavelength of maximum absorbance for this compound (e.g., 254 nm).[16]

-

Injection Volume : Typically 10-20 µL.

-

-

Analysis : Inject the standard and sample solutions into the HPLC system.

-

Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity as a percentage based on the weighed amount and the measured concentration. Related substances can be quantified as a percentage of the main peak area.

Conclusion

The physicochemical properties of this compound powder, including its solubility, melting point, and polymorphic state, are fundamental to its performance as an API. The data and standardized experimental protocols presented in this guide serve as a critical resource for researchers and developers. Proper characterization and control of these properties using validated analytical methods are essential for developing robust, stable, and effective topical pharmaceutical products.

References

- 1. pharmasciences.in [pharmasciences.in]

- 2. Loss on Drying | USP-NF [uspnf.com]

- 3. usp.org [usp.org]

- 4. â©731⪠Loss on Drying [doi.usp.org]

- 5. usp.org [usp.org]

- 6. enamine.net [enamine.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Dexamethasone and Prednisone Assay with HPLC- AppNote [mtc-usa.com]

- 10. drugfuture.com [drugfuture.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. drugfuture.com [drugfuture.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. thinksrs.com [thinksrs.com]

- 18. pharmacopeia.cn [pharmacopeia.cn]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. usp.org [usp.org]

- 21. ftp.uspbpep.com [ftp.uspbpep.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]

- 24. rigaku.com [rigaku.com]

- 25. neuroquantology.com [neuroquantology.com]

- 26. researchgate.net [researchgate.net]

Diflorasone Diacetate CAS number and chemical identifiers

This guide provides a comprehensive overview of the chemical and pharmacological properties of Diflorasone (B526067) Diacetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Diflorasone diacetate is a high-potency topical corticosteroid used for its anti-inflammatory and antipruritic properties in treating various skin disorders.[1][2][3] It is the 17,21-diacetate derivative of diflorasone.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[4]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 33564-31-7 | [1][5][6][7][8] |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1][9] |

| Molecular Formula | C26H32F2O7 | [1][5][6] |

| Molecular Weight | 494.52 g/mol | [6] |

| PubChem CID | 71414 | [1][10] |

| InChI | InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | [1][6][10] |

| InChIKey | BOBLHFUVNSFZPJ-JOYXJVLSSA-N | [1][5][6][9][10] |

| SMILES | C[C@H]1C[C@H]2[C@@H]3C--INVALID-LINK--COC(=O)C)OC(=O)C)C)O)F)C">C@@HF | [1][6] |

| European Community (EC) Number | 251-575-1 | [1][7] |

| UNII | 7W2J09SCWX | [1][9] |

| Synonyms | Psorcon, Florone, Florone E, Maxiflor, Apexicon E | [1][5][9] |

Pharmacological Profile

This compound is a synthetic glucocorticoid that exhibits potent anti-inflammatory, immunosuppressive, and antipruritic activities.[1][3][9] It is classified as a Class I corticosteroid in the United States, the highest potency level.[10] Its therapeutic effects are indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[3][11][12]

The mechanism of action for this compound is characteristic of other topical corticosteroids.[13] As a glucocorticoid, it diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[1][9] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus.

Inside the nucleus, the activated receptor-ligand complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1][9] This interaction modulates gene transcription, leading to two primary outcomes:

-

Gene Activation (Transactivation): Upregulation of genes encoding anti-inflammatory proteins, such as IκB (inhibitor of kappa B).[1][9]

-

Gene Repression (Transrepression): Inhibition of the production of pro-inflammatory cytokines, including interleukins IL-1, IL-2, and IL-6.[1][9] This repression prevents the activation of cytotoxic T-lymphocytes.[1][9]

The culmination of these genomic effects is the suppression of the inflammatory cascade, reduction of itching, and vasoconstriction of blood vessels in the skin.[3][13]

References

- 1. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tapi.com [tapi.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.usp.org [store.usp.org]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 33564-31-7 [chemicea.com]

- 13. Diflorasone: Package Insert / Prescribing Information [drugs.com]

The Pharmacology of Diflorasone Diacetate in Dermal Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its profound anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1][2][3] As a synthetic glucocorticoid, its mechanism of action is primarily mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent suppression of the inflammatory cascade.[4][5] This technical guide provides a comprehensive overview of the pharmacology of diflorasone diacetate for dermal applications, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of critical pathways to support further research and drug development.

Mechanism of Action

This compound's therapeutic effects are rooted in its activity as a glucocorticoid receptor agonist.[4] The mechanism can be broadly categorized into genomic and non-genomic pathways.

1.1. Genomic Pathway

The primary mechanism of action is the genomic pathway, which involves the modulation of gene transcription.[4][5]

-

Cellular Entry and Receptor Binding: this compound, being lipophilic, readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

-

Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[4]

-

Gene Transcription Modulation: Within the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5] This interaction leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes. The inhibition of PLA2 subsequently blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[6]

-

Transrepression: Downregulation of the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules. This suppression reduces the recruitment and activation of inflammatory cells like lymphocytes and macrophages to the site of inflammation.

-

1.2. Vasoconstriction

This compound induces vasoconstriction of the small blood vessels in the upper dermis. This action is thought to contribute to its anti-inflammatory effect by reducing erythema, edema, and the extravasation of inflammatory cells. The vasoconstrictor potency of a topical corticosteroid is often used as an indicator of its overall anti-inflammatory activity.[7]

Pharmacokinetics

The percutaneous absorption of this compound is a critical factor influencing its efficacy and potential for systemic side effects.

2.1. Absorption

The extent of absorption is determined by several factors:

-

Vehicle Formulation: The ointment base generally provides more occlusion and enhances penetration compared to creams.

-

Integrity of the Epidermal Barrier: Absorption is increased in inflamed or damaged skin.[6]

-

Anatomical Location: Areas with a thinner stratum corneum (e.g., face, scrotum) exhibit higher absorption rates.

-

Occlusion: The use of occlusive dressings markedly enhances penetration.[6]

2.2. Distribution, Metabolism, and Excretion

Once absorbed into the systemic circulation, this compound is handled similarly to systemic corticosteroids. It binds to plasma proteins to varying degrees and is primarily metabolized in the liver. The metabolites are then excreted by the kidneys.

Quantitative Pharmacological Data

Table 1: Comparative Potency of Topical Corticosteroids

| Compound | Potency Class (US) | Comparative Vasoconstrictor Potency |

| This compound 0.05% | Class I (Super-high potency) | Generally more potent than fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide[8] |

| Clobetasol Propionate 0.05% | Class I (Super-high potency) | Considered slightly more potent than this compound in some studies[5] |

| Betamethasone Dipropionate 0.05% | Class I (Super-high potency) | Comparable efficacy to this compound[9] |

| Fluocinonide 0.05% | Class II (High potency) | Less potent than this compound[8] |

Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in numerous clinical trials for the treatment of various dermatoses, particularly psoriasis.

Table 2: Summary of Clinical Trial Data for this compound in Psoriasis

| Study | Comparator | Duration | Key Efficacy Outcomes | Reference |

| Chuang et al. | Augmented Betamethasone Dipropionate 0.5% | 2 weeks | Both ointments significantly improved psoriasis (p < 0.001), with a slight but significant advantage for betamethasone dipropionate. | [9] |

| Leibsohn et al. | Betamethasone Dipropionate 0.05% | 3 weeks | Both medications were effective with no statistically significant differences between treatment groups. | [10] |

| Rozman et al. | Clobetasol-17-propionate | Not specified | Both resulted in a highly significant decline in psoriatic symptoms. Clobetasol was favored by physicians, with a slight patient preference. | [5] |

| Bluefarb et al. | Fluocinonide 0.05% | Not specified | 0.05% this compound cream was as effective as 0.05% fluocinonide cream. | [8] |

Safety Profile

The safety profile of this compound is consistent with that of other high-potency topical corticosteroids.

5.1. Local Adverse Effects

Common local adverse reactions include:

-

Burning

-

Itching

-

Irritation

-

Dryness

-

Folliculitis

-

Acneiform eruptions

-

Hypopigmentation

-

Perioral dermatitis

-

Allergic contact dermatitis

-

Skin atrophy

-

Striae

-

Miliaria

5.2. Systemic Adverse Effects: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

Prolonged use of high-potency topical corticosteroids over a large surface area can lead to systemic absorption and reversible HPA axis suppression.

Table 3: HPA Axis Suppression with this compound Cream 0.05%

| Daily Dose | Application Site | Duration | Incidence of HPA Axis Suppression | Reference |

| 30 g (15 g twice daily) | Psoriatic skin | 1 week | 1 of 2 patients | [6] |

| 15 g (7.5 g twice daily) | Psoriasis or atopic dermatitis | 1 week | 1 of 5 patients (mild inhibition) | [6] |

These effects were reversible upon discontinuation of treatment.[6]

Experimental Protocols

6.1. Vasoconstrictor Assay for Potency Determination

The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations.[11][12]

Objective: To assess the degree of skin blanching (vasoconstriction) induced by this compound.

Methodology:

-

Subject Selection: Healthy volunteers with normal skin on their forearms are selected.

-

Application: A standardized amount of the this compound formulation and a vehicle control are applied to designated sites on the volar forearm. The sites are typically covered with an occlusive dressing for a specified duration (e.g., 6-16 hours).[12]

-

Removal and Reading: The dressing and any excess formulation are removed. After a set time (e.g., 2 hours), the degree of vasoconstriction (blanching) at each site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).[12] Alternatively, a chromameter can be used for objective colorimetric measurement.

-

Data Analysis: The scores are recorded at various time points post-application to generate a dose-response curve. The area under the effect curve (AUEC) can be calculated to compare the potency of different formulations.[11]

6.2. ACTH Stimulation Test for HPA Axis Suppression

The ACTH (cosyntropin) stimulation test is the standard method for assessing the integrity of the HPA axis.[10][13][14]

Objective: To evaluate for adrenal suppression following treatment with this compound.

Methodology:

-

Baseline Sample: A baseline blood sample is drawn to measure the morning cortisol level.[14][15]

-

ACTH Administration: A synthetic form of ACTH (cosyntropin, 250 µg) is administered intravenously or intramuscularly.[14][15]

-

Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after ACTH administration to measure cortisol levels.[10][14][15]

-

Interpretation: A normal response is a post-stimulation cortisol level that rises above a certain threshold (e.g., 18-20 µg/dL). A subnormal response suggests adrenal suppression.[14]

Conclusion

This compound is a highly potent topical corticosteroid with a well-defined mechanism of action that translates into significant clinical efficacy for a range of inflammatory dermatoses. Its pharmacological profile is characterized by potent anti-inflammatory, antipruritic, and vasoconstrictive effects. While its high potency necessitates careful monitoring for potential local and systemic side effects, particularly HPA axis suppression with long-term or extensive use, its therapeutic benefits in severe and recalcitrant dermatoses are substantial. This guide provides a foundational understanding of the pharmacology of this compound to aid researchers and clinicians in their work with this important therapeutic agent. Further research to delineate its specific binding affinities and inhibitory concentrations would provide a more complete pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. [Comparative study of this compound and clobetasol-17-propionate in PUVA-resistant psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 11. remedypublications.com [remedypublications.com]

- 12. gmp-compliance.org [gmp-compliance.org]

- 13. mombaby.org [mombaby.org]

- 14. droracle.ai [droracle.ai]

- 15. testmenu.com [testmenu.com]

Diflorasone Diacetate: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive effects in the management of various dermatological conditions.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of Diflorasone Diacetate. It details the principal signaling pathways, summarizes available, albeit limited, quantitative data, and outlines key experimental protocols relevant to its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Mechanism of Action

This compound, a synthetic fluorinated corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with intracellular glucocorticoid receptors (GR).[3][4] The lipophilic nature of the molecule allows it to readily penetrate the cell membrane and bind to these receptors in the cytoplasm.[3] This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in the inflammatory response.

Upon ligand binding, the glucocorticoid receptor-Diflorasone diacetate complex translocates into the nucleus.[3] Within the nucleus, this complex can influence gene transcription in two main ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins. A key example is the increased expression of lipocortin-1 (Annexin A1) , which plays a crucial role in inhibiting phospholipase A2.[5]

-

Transrepression: The GR-drug complex can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By inhibiting these factors, this compound effectively downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

A significant consequence of this genomic modulation is the inhibition of phospholipase A2 (PLA2) .[5] By increasing the synthesis of lipocortin-1, this compound indirectly inhibits PLA2 activity. Phospholipase A2 is a critical enzyme responsible for the release of arachidonic acid from membrane phospholipids.[5] Arachidonic acid serves as the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes .[4] By limiting the availability of arachidonic acid, this compound effectively curtails the production of these key drivers of inflammation.

Furthermore, this compound has been shown to suppress the production of several pro-inflammatory cytokines , including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) .[3][6] These cytokines are pivotal in amplifying and sustaining the inflammatory cascade.

In addition to its genomic effects, this compound also exhibits potent vasoconstrictive properties .[7] This action is believed to contribute to its anti-inflammatory effect by reducing blood flow to the affected area, thereby decreasing erythema (redness) and edema (swelling).

Quantitative Data

Despite its well-established clinical efficacy, specific quantitative data on the in vitro potency of this compound is not extensively available in the public domain. The following tables summarize the available information and highlight areas where data is currently lacking.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (RBA = 100) | Ki Value (nM) |

| This compound | Data Not Available | Data Not Available |

| Fluticasone Propionate | 1775[8] | Data Not Available |

| Budesonide | 935[8] | Data Not Available |

| Beclomethasone Dipropionate | 500[8] | Data Not Available |

| Triamcinolone Acetonide | 180[8] | Data Not Available |

| Flunisolide | 160[8] | Data Not Available |

| Hydrocortisone | 10[8] | Data Not Available |